molecular formula C22H40ClNO2 B3991191 1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride

1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride

Cat. No.: B3991191
M. Wt: 386.0 g/mol
InChI Key: KQGPJQWSDPTWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride is a complex organic compound with a unique structure that combines adamantane, cyclohexane, and propanol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Adamantyl Ether: The initial step involves the reaction of 1-adamantanol with an appropriate alkylating agent to form 1-(2-adamantyl)ethanol.

    Amination: The next step involves the reaction of the adamantyl ether with cyclohexylamine and formaldehyde under reductive amination conditions to form the intermediate amine.

    Hydrochloride Formation: Finally, the intermediate amine is reacted with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The adamantyl and cyclohexyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted adamantyl or cyclohexyl derivatives.

Scientific Research Applications

1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacological agent due to its unique structure and functional groups.

    Materials Science: Use in the development of advanced materials with specific properties.

    Biological Studies: Investigation of its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance its binding affinity to certain receptors, while the cyclohexyl and propanol moieties may influence its pharmacokinetic properties. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride
  • 1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]propan-2-ol

Uniqueness: 1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride is unique due to the presence of the adamantyl group, which imparts rigidity and enhances binding affinity. The combination of cyclohexyl and propanol moieties further distinguishes it from similar compounds, potentially offering unique pharmacological and material properties.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO2.ClH/c1-23(20-5-3-2-4-6-20)15-21(24)16-25-8-7-22-12-17-9-18(13-22)11-19(10-17)14-22;/h17-21,24H,2-16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGPJQWSDPTWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COCCC12CC3CC(C1)CC(C3)C2)O)C4CCCCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.